molecular formula C16H17ClO B13765570 Benzene, 1,1'-oxybis-, monochloro mono(2-methylpropyl) deriv. CAS No. 70624-13-4

Benzene, 1,1'-oxybis-, monochloro mono(2-methylpropyl) deriv.

Cat. No.: B13765570
CAS No.: 70624-13-4
M. Wt: 260.76 g/mol
InChI Key: LMZINBIBRUZJON-UHFFFAOYSA-N
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Description

Benzene, 1,1’-oxybis-, monochloro mono(2-methylpropyl) deriv.: is a chemical compound with the molecular formula C16H17ClO . This compound is part of the larger family of benzene derivatives, which are widely studied and utilized in various fields of chemistry and industry.

Preparation Methods

The synthesis of Benzene, 1,1’-oxybis-, monochloro mono(2-methylpropyl) deriv. typically involves the reaction of benzene derivatives with chlorinating agents and 2-methylpropyl groups under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally include:

    Chlorination: Using chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.

    Alkylation: Introducing the 2-methylpropyl group through Friedel-Crafts alkylation using catalysts like aluminum chloride.

Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Benzene, 1,1’-oxybis-, monochloro mono(2-methylpropyl) deriv. undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Benzene, 1,1’-oxybis-, monochloro mono(2-methylpropyl) deriv. has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-oxybis-, monochloro mono(2-methylpropyl) deriv. involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Benzene, 1,1’-oxybis-, monochloro mono(2-methylpropyl) deriv. can be compared with other similar compounds such as:

  • Benzene, 1,1’-oxybis-, monochloro bis(2-methylpropyl) deriv.
  • Benzene, 1,1’-oxybis-, dichloro mono(2-methylpropyl) deriv.

These compounds share similar structural features but differ in the number and position of chlorine and 2-methylpropyl groups. The unique combination of these groups in Benzene, 1,1’-oxybis-, monochloro mono(2-methylpropyl) deriv. gives it distinct chemical and physical properties.

Properties

CAS No.

70624-13-4

Molecular Formula

C16H17ClO

Molecular Weight

260.76 g/mol

IUPAC Name

1-chloro-2-(2-methylpropyl)-3-phenoxybenzene

InChI

InChI=1S/C16H17ClO/c1-12(2)11-14-15(17)9-6-10-16(14)18-13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3

InChI Key

LMZINBIBRUZJON-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=CC=C1Cl)OC2=CC=CC=C2

Origin of Product

United States

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